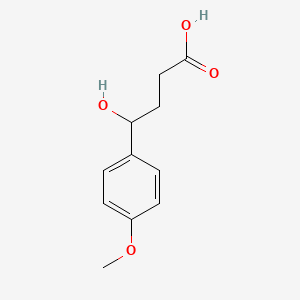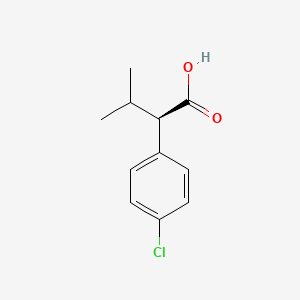
4-(2-Bromophenoxymethyl)piperidine
Vue d'ensemble
Description
“4-(2-Bromophenoxymethyl)piperidine” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocyclic compound that consists of five methylene groups (-CH2-) and one amine group (-NH-) .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenoxymethyl)piperidine” has been explored in the neutral (S0) and cationic (D0) ground states by conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy . This provides high-resolution vibrational spectra for the corresponding cationic conformer .Chemical Reactions Analysis
Piperidine derivatives have been involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively .Applications De Recherche Scientifique
Synthesis and Bioactivities
- Halogen-Bearing Phenolic Chalcones and Bis Mannich Bases : Compounds, including those related to 4-(2-Bromophenoxymethyl)piperidine, have been synthesized and evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Some of these compounds demonstrated potential as lead molecules for further anticancer drug development, although they showed low inhibition potency towards certain isoforms of the carbonic anhydrase enzyme, suggesting the need for molecular modifications for better effectiveness as CA inhibitors (Yamali et al., 2016).
Reactions and Transformations
- Reactions with Lithium Piperidide : Studies on reactions of bromoethoxypyridines with lithium piperidide in piperidine revealed that substituents in these compounds are replaced by the piperidino group without rearrangements, leading to the formation of products with potential as intermediates in organic synthesis (Plas et al., 2010).
Synthesis of New Derivatives
- Thiazolidin-4-ones and Thiazolin-4-ones with Biological Activity : The condensation of compounds related to 4-(2-Bromophenoxymethyl)piperidine led to the formation of thiazolidin-4-ones and thiazolin-4-ones, with subsequent treatment producing new derivatives. These compounds have established structures from spectral data, suggesting their potential in pharmaceutical applications (Kandeel, 2006).
Anticancer Agents Development
- Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer activity. Some derivatives demonstrated strong anticancer agents relative to doxorubicin, indicating their potential therapeutic usefulness (Rehman et al., 2018).
Computational Studies
- Quantum Chemical and Molecular Dynamic Simulation Studies : The adsorption and corrosion inhibition properties of piperidine derivatives on iron were investigated through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the potential applications of such compounds in mitigating corrosion in industrial applications (Kaya et al., 2016).
Safety and Hazards
Orientations Futures
Piperidine derivatives have shown potential in the field of drug discovery, particularly in the treatment of various types of cancers . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines , as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mécanisme D'action
Target of Action
Piperidine derivatives, which include this compound, are known to have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to regulate several crucial signaling pathways essential for various biological processes .
Result of Action
Piperidine derivatives are known to have various therapeutic potentials .
Propriétés
IUPAC Name |
4-[(2-bromophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVWTSVLVUKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenoxymethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




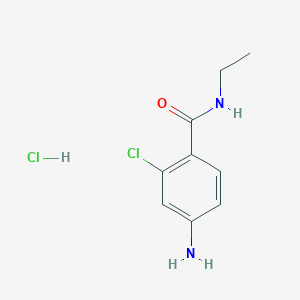
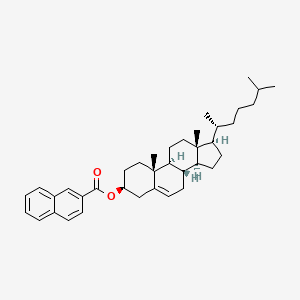
![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)

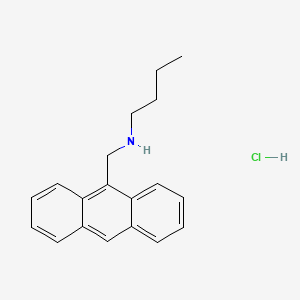
![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)
![2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid](/img/structure/B3148055.png)

![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)
![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

